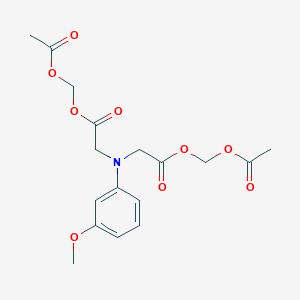

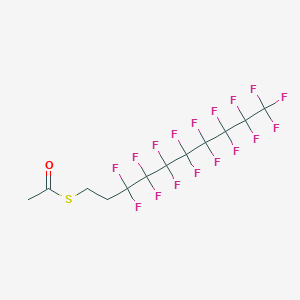

L-Aspartic acid-2,3,3-d3

Overview

Description

L-Aspartic acid is a four-carbon amino acid that plays a significant role in the biosynthesis of other amino acids and in the urea cycle. It is also used as a food additive and as a raw material in the food and pharmaceutical industries. The production of L-aspartic acid is typically carried out through bioprocesses involving immobilized enzymes or bacterial cells, with Corynebacterium species being particularly effective for industrial-scale manufacture .

Synthesis Analysis

The synthesis of derivatives of L-aspartic acid has been explored in several studies. One approach involves N-tosylation, anhydride formation, reduction, α-hydroxylation, iodo esterification, and alkylation, which leads to the production of 4-alkyl-3-amino-2-hydroxybutyric acids with high diastereoselectivity . Another study describes the synthesis of (2S, 3R)-3-amino-2-methylpentanoic acid from L-aspartic acid through a series of steps including N-tosylation, anhydride formation, reduction, electrophilic methylation, iodo-esterification, nucleophilic methylation, saponification, and deprotection, achieving an enantiomeric excess of over 99% .

Molecular Structure Analysis

The interaction of L-aspartic acid with other molecules and ions has been studied to understand its role in various biological processes. For instance, the interaction between L-aspartic acid and VO2+ ions has been investigated using pH-potentiometry and spectroscopic methods, revealing complex formation and providing insights into the possible isomeric structures of the resulting complexes .

Chemical Reactions Analysis

L-aspartic acid is involved in several chemical reactions, including the biomineralization process. It acts as an organic template in the nucleation and growth of calcium carbonate, influencing the crystal phase, shape, size, and aggregation. The concentration of L-aspartic acid can mediate the transformation between different crystal forms of calcium carbonate, such as calcite and vaterite, and affect the morphology and aggregation of the deposits .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-aspartic acid and its derivatives have been characterized in various studies. For example, novel poly(amide-hydrazide-imide)s containing L-aspartic acid have been synthesized and shown to adsorb heavy metal cations effectively. These polymers exhibit high thermal stability and have been characterized using techniques such as NMR, FT-IR, and thermogravimetric analysis .

Scientific Research Applications

1. Mechanism and Kinetics of Decomposition on Surfaces

The decomposition of aspartic acid, including its isotopically labeled variants like L-Asp-2,3,3-d3, on surfaces like Cu(100) has been investigated. Studies using X-ray photoemission spectroscopy and temperature-programmed reaction spectroscopy have detailed the kinetics and mechanisms of this process, highlighting the role of deuterium labeling in understanding these mechanisms (Karagoz, Reinicker, & Gellman, 2019).

2. Role in Biomineralization

L-Aspartic acid, including its deuterated forms, plays a significant role in biomineralization. Research has shown that it acts as an organic template in the nucleation and growth of calcium carbonate, affecting the crystal structure, morphology, size, and aggregation of the mineralized forms (Tong et al., 2004).

3. Development of Hydrogels

L-Aspartic acid, in its various forms, has been used to modify starch for the synthesis of novel natural hydrogels. These hydrogels exhibit properties like temperature-responsive swelling, pH sensitivity, and superabsorbency, making them potential candidates for use in delivery systems (Vakili & Rahneshin, 2013).

4. Electrochemical Applications

In the field of electrochemistry, L-aspartic acid has been investigated as an additive to improve the stability and performance of various systems. For instance, its addition to the negative electrolyte of vanadium redox flow batteries has shown to enhance the battery's cycling stability and energy efficiency (Liu et al., 2014).

5. Enantioselective Recognition in Molecularly Imprinted Films

L-Aspartic acid has been used in the electrosynthesis of molecularly imprinted polypyrrole films for the enantioselective recognition of amino acids. This application is significant in analytical chemistry, particularly in chiral discrimination and separation processes (Syritski et al., 2008).

Safety And Hazards

properties

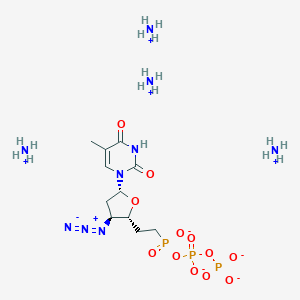

IUPAC Name |

(2S)-2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-RBXBQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487203 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid-2,3,3-d3 | |

CAS RN |

3842-25-9 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is L-Aspartic acid-2,3,3-d3 used as an internal standard in the analysis of D-Aspartic acid?

A: L-Aspartic acid-2,3,3-d3 serves as an ideal internal standard in this context due to its structural similarity to the analyte, D-Aspartic acid. [] This similarity results in comparable chemical behavior during sample preparation and analysis. Using a stable isotope-labeled analog like L-Aspartic acid-2,3,3-d3 minimizes variability in the analysis caused by factors like analyte loss during extraction or variations in instrument response. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve more accurate and reliable quantification of D-Aspartic acid in complex biological samples. []

Q2: What analytical techniques are employed in conjunction with L-Aspartic acid-2,3,3-d3 for studying amino acid enantiomers?

A: The research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) as a powerful analytical technique. [] L-Aspartic acid-2,3,3-d3 is employed as an internal standard to enhance the accuracy and reliability of D-Aspartic acid quantification. This method enables the separation and detection of different amino acid enantiomers, including D-Aspartic acid, in complex biological samples like neural tissues. [] The use of MS/MS detection provides high sensitivity and selectivity, further improving the analysis. This approach holds significant potential for studying the roles of D-amino acids in various biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)